2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(14)12-3-1-8(2-4-12)5(13)10-7(15)11-8/h1-4H2,(H2,9,14)(H2,10,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKMUJENCKUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves organic synthesis reactions and multi-step processes . The preparation methods are complex and require precise reaction conditions. One common synthetic route involves the reaction of hydantoin derivatives with piperidine under controlled conditions .
Chemical Reactions Analysis
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane exhibit significant anticancer properties. A study identified specific derivatives as effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The compound's ability to interact with biological targets makes it a candidate for further development in cancer therapeutics.
Opioid Receptor Agonism
Recent findings suggest that 1,3,8-Triazaspiro[4.5]decane derivatives function as selective agonists for the δ-opioid receptor. This selectivity is crucial for developing pain management therapies with fewer side effects compared to traditional opioid medications . The structure of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane allows for modifications that enhance receptor binding and efficacy.
Biochemistry
Proteomics Research
The compound has applications in proteomics as a biochemical tool for studying protein interactions and functions. Its unique structure can be utilized to design probes that selectively bind to specific proteins, facilitating the understanding of complex biological processes . This application is particularly valuable in identifying biomarkers for diseases.
Enzyme Inhibition Studies
Studies have shown that 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane can act as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it a useful compound for investigating metabolic disorders and developing enzyme inhibitors as therapeutic agents.
Materials Science
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with unique properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties. Research is ongoing to explore these applications further.
Nanomaterials Development
Due to its structural characteristics, 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane can serve as a precursor for nanomaterials. These materials have potential applications in drug delivery systems and targeted therapy due to their ability to encapsulate therapeutic agents and release them in a controlled manner.
Data Tables
Case Studies
-
Anticancer Compound Development
- A derivative of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane was synthesized and tested against breast cancer cell lines. Results showed a significant reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.
-
Opioid Receptor Research
- A series of analogs were developed and tested for δ-opioid receptor binding affinity. The most promising analog demonstrated a high selectivity index and reduced side effects in preclinical models.
-
Polymeric Material Innovations
- Researchers synthesized a new polymer incorporating 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane derivatives which exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. It has been identified as a novel delta opioid receptor agonist, which means it binds to and activates delta opioid receptors . This interaction can modulate pain perception and has potential therapeutic applications in pain management . The compound’s unique spirocyclic structure allows it to fit into the receptor binding site effectively, leading to its biological activity .
Comparison with Similar Compounds
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
CHEMBRIDGE-10000196
- Structure : Features a pyridinium moiety at position 3.
- Activity : Binds to XGHPRT enzyme active sites via hydrogen bonds (Gly94, Asn95, Ser96) and van der Waals interactions, critical for managing Helicobacter pylori-induced gastric cancer .
Data Table: Comparative Analysis of Key Derivatives
Key Research Findings
Spirocyclic Flexibility : The spiro[4.5]decane core allows modular substitution, enabling optimization of pharmacokinetic properties (e.g., logP, solubility) without compromising target engagement .
Enzyme Selectivity : Position 3 substituents (e.g., propyl, pyridinium) dictate enzyme selectivity. For instance, pyridinium derivatives show specificity for XGHPRT over PHD isoforms .
Therapeutic Potential: Derivatives targeting HIF PHDs are promising for anemia, while mPTP inhibitors may address ischemic injuries .
Biological Activity
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.
- Molecular Formula : C₈H₁₂N₄O₃
- Molecular Weight : 212.21 g/mol
- CAS Number : 183673-70-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications.
- Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Recent studies have identified that derivatives of triazaspiro compounds can inhibit mPTP opening, which is crucial in myocardial infarction (MI) treatment. This inhibition can lead to reduced apoptotic rates in cardiac cells during reperfusion injury .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
Study 1: mPTP Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific triazaspiro derivatives showed promising mPTP inhibitory activity. The study highlighted the structure-activity relationship (SAR) that underpins this effect and suggested that these compounds could serve as adjuncts in MI treatment .
Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of various triazaspiro compounds indicated that some derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the triazaspiro structure can enhance antimicrobial activity, indicating potential for new therapeutic agents .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Structural Modification | Biological Effect |
|---|---|---|
| 1-methyl-1,3,8-triazaspiro | Methyl group addition | Enhanced mPTP inhibition |
| Benzyl derivative | Benzyl substitution | Increased antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization of tert-butyl carbamate intermediates under acidic conditions. For example, a derivative (tert-butyl{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}carbamate) was treated with HCl in dioxane at 0°C, followed by neutralization and purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) . To optimize yields, monitor reaction progress with TLC and adjust stoichiometry (e.g., 1:1.1 molar ratio of amine to sulfonyl chloride derivatives) .
Q. What analytical techniques are critical for characterizing the spirocyclic core and carboxamide functionality?
- Methodological Answer :
- 1H/13C NMR : Assign spirocyclic protons (e.g., δ 3.5–4.5 ppm for diazaspiro NH groups) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles in the spiro[4.5] system) .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₆N₄O₃ at m/z 297.1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticonvulsant activity in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace the carboxamide group with sulfonamides or aryl ethers (e.g., 3-(4-chlorophenylsulfonyl) or 4-fluorophenoxyethyl groups) to assess hydrophobicity and hydrogen-bonding effects .
- Pharmacological Assays : Test derivatives in rodent seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures). For example, compound 7 (N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-3,4-dimethylbenzenesulfonamide) showed ED₅₀ = 12 mg/kg in MES tests .
- Data Table :
| Derivative | R-Group Modification | ED₅₀ (mg/kg) |
|---|---|---|
| 6 | 4-Fluorophenoxyethyl | 18.3 |
| 7 | 3,4-Dimethylsulfonyl | 12.0 |
| 14 | 3-Chlorophenylpiperazine | 9.5 |
Q. What computational strategies are effective for predicting the conformational stability of the spirocyclic core?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess strain energy in the spiro[4.5] system .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to evaluate ring puckering and hydrogen-bonding interactions with the carboxamide group .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for spirocyclic compounds be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) causing signal broadening. For example, spiro NH protons may show coalescence at 25°C in DMSO-d₆ .
- Crystallographic Refinement : Cross-validate NMR assignments with X-ray bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å in DFT) .
Q. What are the stability challenges of this compound under acidic/basic conditions, and how can they be mitigated?
- Methodological Answer :
- Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24h. Monitor via HPLC for hydrolysis of the carboxamide or lactam ring opening .
- Stabilization Strategies : Use lyophilization for storage (-20°C) and avoid prolonged exposure to aqueous bases (e.g., >pH 10) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
